molecular formula C18H16FNO3 B2740926 ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate CAS No. 2415642-18-9

ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate

Cat. No. B2740926
CAS RN: 2415642-18-9
M. Wt: 313.328
InChI Key: DFPOCQQIMNBJBG-FOWTUZBSSA-N
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Description

Ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate, commonly known as ethyl 4-(4-fluorophenylamino)-2-oxobut-3-enoate, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Crystal Packing and Non-Hydrogen Bonding Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate and its variants exhibit unique crystal packing characterized by non-traditional hydrogen bonding interactions. Specifically, N⋯π and O⋯π interactions, alongside C–H⋯N and C–H⋯O hydrogen bonds, contribute to the formation of a zigzag double-ribbon structure. These findings highlight the importance of non-hydrogen bonding interactions such as N⋯π and O⋯π in the crystal packing of ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoates, showcasing a departure from solely “directed” hydrogen bonding (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011); (Zhenfeng Zhang, Hongbo Tong, Yanbo Wu, & Guisheng Zhang, 2012).

Fluorinated Monomers and Liquid Crystalline Polysiloxanes

Research into fluorinated monomers, such as 2-(perfluoro-n-alkyl)ethyl-4-[4-(allyloxy)phenyl]benzoates, has led to the development of side-chain liquid crystalline polysiloxanes. These monomers exhibit smectogen properties and, upon hydrosilylation, form polysiloxanes that demonstrate a wide temperature range of liquid crystalline behavior. The influence of the fluorinated moiety on transition temperatures highlights the potential applications in materials science for creating advanced polymer materials with controlled liquid crystalline properties (F. Bracon, F. Guittard, E. T. Givenchy, & S. Géribaldi, 2000); (F. Bracon, F. Guittard, E. T. Givenchy, & A. Cambon, 1999).

Optical and Nonlinear Properties of Schiff Base Compounds

The synthesis and study of Schiff base compounds derived from ethyl-4-amino benzoate, including their nonlinear optical properties, have been investigated. These compounds demonstrate significant nonlinear refractive indices and optical limiting properties, positioning them as potential materials for optical limiting applications. The research into these compounds underscores the exploration of ethyl (2E)-2-[(E)-benzoyl]-3-[(4-fluorophenyl)amino]prop-2-enoate derivatives for advanced optical technologies (Hasanain A. Abdullmajed, H. Sultan, R. H. Al-Asadi, Q. M. Hassan, Asaad A. Ali, & C. A. Emshary, 2021).

Thermal Reactions and Chemical Synthesis

The thermal reactions of ethyl (2E)-2-phenylsulfinyl-2-alkenoates have been explored, leading to the formation of ethyl (2E,4E)-2,4-alkadienoates. This study provides insights into the chemical behavior of this compound derivatives under thermal conditions, contributing to synthetic chemistry methodologies (R. Tanikaga, Y. Nozaki, M. Nishida, & A. Kaji, 1984).

properties

IUPAC Name

ethyl (E)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxy-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c1-2-23-18(22)16(17(21)13-6-4-3-5-7-13)12-20-15-10-8-14(19)9-11-15/h3-12,21H,2H2,1H3/b17-16+,20-12?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLUMWBKFQWQLS-WOXIRYDKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C1=CC=CC=C1)O)C=NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C1=CC=CC=C1)/O)/C=NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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